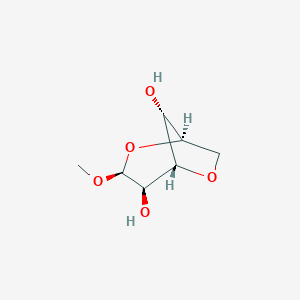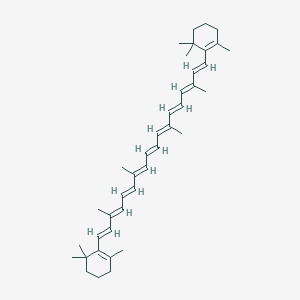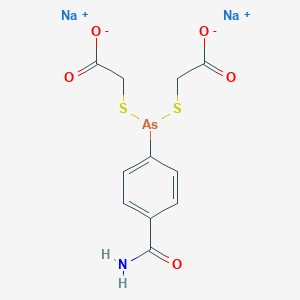
Methyl 3,6-anhydro-α-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,6-anhydro-α-D-glucopyranoside, also known as MAG, is a monosaccharide derivative that has gained significant attention in scientific research due to its unique properties. MAG has a cyclic structure with a six-membered ring and an oxygen atom in the ring. It is a white crystalline powder with a slightly sweet taste and is soluble in water. MAG has been studied extensively for its potential applications in various fields, including pharmaceuticals, food, and biotechnology.
Mecanismo De Acción
The mechanism of action of Methyl 3,6-anhydro-α-D-glucopyranoside is not fully understood. However, it is believed that Methyl 3,6-anhydro-α-D-glucopyranoside exerts its biological effects by interacting with specific receptors and enzymes in the body. Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to interact with the Toll-like receptor 4 (TLR4) and inhibit the production of pro-inflammatory cytokines. Methyl 3,6-anhydro-α-D-glucopyranoside has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to have various biochemical and physiological effects. Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to have anti-inflammatory and anti-tumor properties. Methyl 3,6-anhydro-α-D-glucopyranoside has also been shown to have prebiotic effects by promoting the growth of beneficial bacteria in the gut. Methyl 3,6-anhydro-α-D-glucopyranoside has been shown to have cryoprotective effects by protecting cells and tissues from damage during freezing and thawing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3,6-anhydro-α-D-glucopyranoside has several advantages for use in laboratory experiments. Methyl 3,6-anhydro-α-D-glucopyranoside is relatively easy to synthesize and is readily available. Methyl 3,6-anhydro-α-D-glucopyranoside is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of Methyl 3,6-anhydro-α-D-glucopyranoside in laboratory experiments. Methyl 3,6-anhydro-α-D-glucopyranoside has a relatively low solubility in water, which can limit its use in aqueous solutions. Methyl 3,6-anhydro-α-D-glucopyranoside is also relatively expensive compared to other monosaccharide derivatives.
Direcciones Futuras
There are several future directions for research on Methyl 3,6-anhydro-α-D-glucopyranoside. One potential direction is to further investigate the anti-inflammatory and anti-tumor properties of Methyl 3,6-anhydro-α-D-glucopyranoside and its potential use in the treatment of inflammatory and neoplastic diseases. Another potential direction is to investigate the prebiotic effects of Methyl 3,6-anhydro-α-D-glucopyranoside and its potential use in the treatment of gastrointestinal disorders. Additionally, further research is needed to optimize the synthesis of Methyl 3,6-anhydro-α-D-glucopyranoside and to reduce its cost, making it more accessible for use in various applications.
Métodos De Síntesis
Methyl 3,6-anhydro-α-D-glucopyranoside can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to convert glucose into Methyl 3,6-anhydro-α-D-glucopyranoside. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of glucose into Methyl 3,6-anhydro-α-D-glucopyranoside. Microbial synthesis involves the use of microorganisms, such as bacteria and fungi, to produce Methyl 3,6-anhydro-α-D-glucopyranoside through fermentation.
Aplicaciones Científicas De Investigación
Methyl 3,6-anhydro-α-D-glucopyranoside has been extensively studied for its potential applications in various fields, including pharmaceuticals, food, and biotechnology. In the pharmaceutical industry, Methyl 3,6-anhydro-α-D-glucopyranoside has been studied for its potential anti-inflammatory and anti-tumor properties. Methyl 3,6-anhydro-α-D-glucopyranoside has also been studied for its potential use as a cryoprotectant in the preservation of cells and tissues. In the food industry, Methyl 3,6-anhydro-α-D-glucopyranoside has been studied for its potential use as a low-calorie sweetener and as a prebiotic. In biotechnology, Methyl 3,6-anhydro-α-D-glucopyranoside has been studied for its potential use in the production of biofuels and other bioproducts.
Propiedades
Número CAS |
13407-60-8 |
|---|---|
Nombre del producto |
Methyl 3,6-anhydro-α-D-glucopyranoside |
Fórmula molecular |
C7H12O5 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
InChI |
InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1 |
Clave InChI |
LYLSUYCOHWVOFS-OVHBTUCOSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@@H]2[C@@H]([C@H](O1)CO2)O)O |
SMILES |
COC1C(C2C(C(O1)CO2)O)O |
SMILES canónico |
COC1C(C2C(C(O1)CO2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Spiro[4.5]decan-6-one](/img/structure/B85741.png)







![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)

